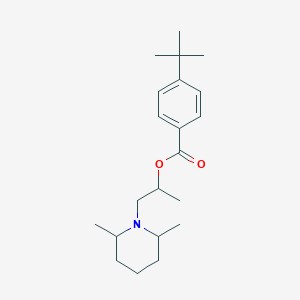
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as Dibucaine, is a local anesthetic that belongs to the family of amide-type anesthetics. It was first synthesized by Ernst Preiswerk and C. Geigy in 1947 and has been used for local anesthesia since then. Dibucaine is known for its long-lasting effects and low toxicity, making it a popular choice for medical professionals.
作用機序
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects, making it a safe choice for local anesthesia. However, it can cause allergic reactions in some individuals. This compound is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate is a widely used local anesthetic in laboratory experiments due to its low toxicity and long-lasting effects. However, its use is limited to certain types of experiments and may not be suitable for all applications.
将来の方向性
1. Development of more efficient synthesis methods for 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate.
2. Investigation of the effects of this compound on different types of nerve fibers.
3. Development of new formulations of this compound for topical use.
4. Investigation of the potential use of this compound in the treatment of chronic pain.
5. Exploration of the effects of this compound on ion channels other than sodium channels.
6. Investigation of the potential use of this compound in combination with other local anesthetics for enhanced pain relief.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Its low toxicity and long-lasting effects make it a popular choice for medical professionals. Ongoing research into the synthesis, mechanism of action, and potential applications of this compound will continue to advance the field of local anesthesia.
合成法
The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 2,6-dimethylpiperidine. The reaction takes place in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as recrystallization or chromatography.
科学的研究の応用
1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been extensively studied for its use as a local anesthetic in various medical procedures, such as dental work and minor surgeries. It has also been used as a topical anesthetic for skin conditions, such as eczema and psoriasis.
特性
分子式 |
C21H33NO2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H33NO2/c1-15-8-7-9-16(2)22(15)14-17(3)24-20(23)18-10-12-19(13-11-18)21(4,5)6/h10-13,15-17H,7-9,14H2,1-6H3 |
InChIキー |
WNBGEAYOJFECOY-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
正規SMILES |
CC1CCCC(N1CC(C)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
